molecular formula C38H32ClNO3P2 B2816622 5-(2-Chlorophenyl)-8,9-bis(diphenylphosphoryl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene CAS No. 300851-96-1

5-(2-Chlorophenyl)-8,9-bis(diphenylphosphoryl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene

Cat. No.: B2816622
CAS No.: 300851-96-1
M. Wt: 648.08
InChI Key: YMVIZMMZCSLVDC-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-8,9-bis(diphenylphosphoryl)-3-oxa-4-azatricyclo[52102,6]dec-4-ene is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

The synthesis of 5-(2-Chlorophenyl)-8,9-bis(diphenylphosphoryl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cycloaddition reactions, where cyclopentadiene reacts with nitrosocarbonyl intermediates to form hetero Diels-Alder cycloadducts . These intermediates are then further elaborated to introduce the diphenylphosphoryl groups and the 2-chlorophenyl moiety under specific reaction conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

5-(2-Chlorophenyl)-8,9-bis(diphenylphosphoryl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene undergoes various chemical reactions, including:

Mechanism of Action

The mechanism by which 5-(2-Chlorophenyl)-8,9-bis(diphenylphosphoryl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene exerts its effects involves modulation of calcium ion channels and NMDA receptors. The compound binds to these molecular targets, inhibiting calcium influx and preventing excitotoxicity, which is a key factor in neurodegenerative processes . Molecular docking studies have shown that the compound can bind in a manner similar to known NMDA receptor antagonists .

Properties

IUPAC Name

5-(2-chlorophenyl)-8,9-bis(diphenylphosphoryl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H32ClNO3P2/c39-33-24-14-13-23-30(33)35-34-31-25-32(36(34)43-40-35)38(45(42,28-19-9-3-10-20-28)29-21-11-4-12-22-29)37(31)44(41,26-15-5-1-6-16-26)27-17-7-2-8-18-27/h1-24,31-32,34,36-38H,25H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVIZMMZCSLVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C(C1C(C2P(=O)(C4=CC=CC=C4)C5=CC=CC=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7)ON=C3C8=CC=CC=C8Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H32ClNO3P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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